![molecular formula C9H10N2O4 B2472881 N-methyl-2-(4-nitrophenoxy)acetamide CAS No. 20916-14-7](/img/structure/B2472881.png)
N-methyl-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-methyl-2-(4-nitrophenoxy)acetamide, commonly known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 235.23 g/mol.
Scientific Research Applications
Pharmacological Applications :
- N-methyl-2-(4-nitrophenoxy)acetamide derivatives have been evaluated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, which could be beneficial in the treatment of small lung cancer (Panchal, Rajput, & Patel, 2020).
- These compounds have also been explored for their anticancer, anti-inflammatory, and analgesic activities, indicating potential therapeutic applications. For instance, specific derivatives exhibited significant anticancer activity against breast cancer and neuroblastoma cell lines (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Properties and Synthesis :
- Studies on the solvatochromism of this compound and related compounds have contributed to a better understanding of their chemical properties, such as hydrogen bonding and dipole moments in various solvents (Krivoruchka et al., 2004).
- Research on the synthesis of these compounds has led to the development of new chemical entities, providing insights into the potential for creating novel therapeutic agents (Begunov & Valyaeva, 2015).
Photocatalytic Applications :
- The photocatalytic degradation of various pharmaceuticals, including acetaminophen (structurally related to this compound), using TiO2 nanoparticles, is an area of active research. This demonstrates potential applications in environmental remediation (Jallouli et al., 2017).
Future Directions
The future directions for research on “N-methyl-2-(4-nitrophenoxy)acetamide” could include determining its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require experimental studies and possibly computational modeling .
properties
IUPAC Name |
N-methyl-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-15-8-4-2-7(3-5-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBSEPMSDPWLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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